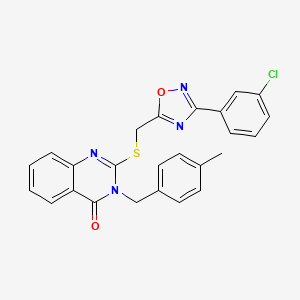

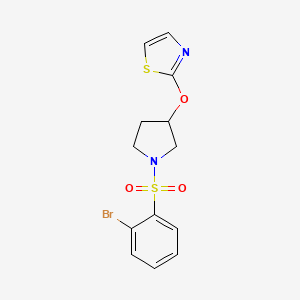

2-((1-((2-Bromophenyl)sulfonyl)pyrrolidin-3-yl)oxy)thiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

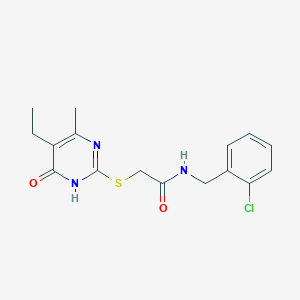

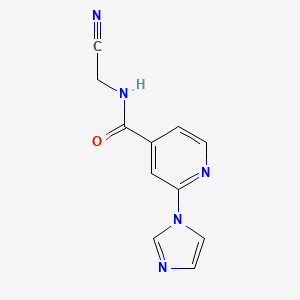

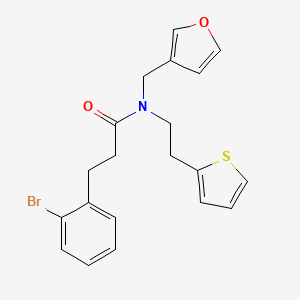

The compound “2-((1-((2-Bromophenyl)sulfonyl)pyrrolidin-3-yl)oxy)thiazole” is a complex organic molecule that contains several functional groups and structural features. It includes a pyrrolidine ring, a sulfonyl group, a bromophenyl group, a thiazole ring, and an ether linkage .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups and rings. The pyrrolidine ring is a five-membered ring with one nitrogen atom . The bromophenyl group is a benzene ring with a bromine atom attached . The thiazole ring is a five-membered ring containing one sulfur atom and one nitrogen atom .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The bromine atom on the phenyl ring could be replaced with another group in a nucleophilic aromatic substitution reaction . The sulfonyl group could potentially be reduced to a sulfide .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. The presence of the bromine atom could make it relatively heavy and possibly increase its boiling point . The ether and sulfonyl groups could potentially allow it to form hydrogen bonds .Scientific Research Applications

Anticancer Applications

Compounds similar to 2-((1-((2-Bromophenyl)sulfonyl)pyrrolidin-3-yl)oxy)thiazole have been explored for their potential in cancer treatment. For instance, substituted 1,3,4-oxadiazolyl tetrahydropyridines, which are structurally related, have shown promise as anticancer agents. These compounds exhibit moderate cytotoxicity against breast cancer cell lines, indicating their potential in cancer therapy (Redda & Gangapuram, 2007).

Synthesis and Chemical Properties

Thiazole, a core component of the compound , is integral in the synthesis of various complex molecules. For example, the synthesis of dimethyl sulfomycinamate, which involves thiazole chemistry, demonstrates the compound's role in creating biologically significant molecules (Kelly & Lang, 1995).

Antimicrobial Potential

The structural relatives of 2-((1-((2-Bromophenyl)sulfonyl)pyrrolidin-3-yl)oxy)thiazole have been evaluated for their antimicrobial properties. Studies on novel thiazole derivatives have shown promising results against various bacterial and fungal strains, highlighting their potential as antimicrobial agents (Darwish et al., 2014).

Antioxidant Activity

Research on related sulfonamidomethane linked heterocycles has revealed significant antioxidant properties. These findings are crucial in understanding the broader applications of thiazole derivatives in combating oxidative stress-related conditions (Talapuru et al., 2014).

Antimicrobial and Antifungal Activities

Further studies on new heterocyclic compounds based on thiazole and pyrazole structures demonstrate effective antimicrobial and antifungal activities. This research emphasizes the compound's versatility in addressing various microbial threats (Azab, Youssef, & El-Bordany, 2013).

Mechanism of Action

Target of Action

The compound contains a pyrrolidine ring, which is a common structure in many biologically active compounds . .

Biochemical Pathways

Again, without specific studies, it’s hard to say which biochemical pathways this compound might affect. Compounds containing a pyrrolidine ring are known to be involved in a variety of biological processes .

properties

IUPAC Name |

2-[1-(2-bromophenyl)sulfonylpyrrolidin-3-yl]oxy-1,3-thiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13BrN2O3S2/c14-11-3-1-2-4-12(11)21(17,18)16-7-5-10(9-16)19-13-15-6-8-20-13/h1-4,6,8,10H,5,7,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNOFFKJHNOCWRQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NC=CS2)S(=O)(=O)C3=CC=CC=C3Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13BrN2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2953417.png)

![1'-Allylspiro[[1,3]dioxane-2,3'-indolin]-2'-one](/img/structure/B2953422.png)

![(E)-2-(3-Chlorophenyl)-N-[6-methoxy-2-(trifluoromethyl)pyridin-3-yl]ethenesulfonamide](/img/structure/B2953424.png)

![8,8-Difluoro-4-azabicyclo[5.1.0]octane;hydrochloride](/img/structure/B2953428.png)

![1-acetyl-N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2953431.png)